![molecular formula C16H22N2O B4907208 8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B4907208.png)
8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one is an organic compound characterized by its unique structure, which integrates elements of pyrimidine and indole. This compound's intriguing molecular design makes it a subject of interest in various scientific disciplines, particularly in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one typically involves multi-step processes starting with the preparation of pyrimidine and indole precursors. The reaction conditions often include controlled temperatures, specific catalysts, and carefully measured reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production scales up these synthetic routes, optimizing the process for efficiency and cost-effectiveness. This involves using larger reactors, continuous flow chemistry, and advanced purification techniques to meet the demand for the compound in various applications.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Typically, strong oxidizing agents are used, resulting in the formation of more oxidized derivatives.
Reduction: Reductive conditions, often involving hydrogenation or the use of reducing agents, can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a suitable base or catalyst.
Major Products Formed: The primary products depend on the specific reactions but often include various derivatives with altered functional groups, enhancing or modifying the compound's properties.
科学的研究の応用
Chemistry: In synthetic organic chemistry, the compound serves as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: In medicinal chemistry, it is investigated for potential therapeutic applications, including as a scaffold for drug development targeting specific biological pathways.
Industry: The compound finds use in the development of advanced materials, such as specialized coatings or polymers, due to its stable yet versatile chemical nature.
作用機序
The mechanism by which 8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to significant biological effects. The pathways involved are generally specific to the functional groups present on the compound, influencing its binding affinity and activity.
類似化合物との比較
8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one stands out due to its combined pyrimidine and indole structure, offering a unique scaffold compared to other similar compounds. Some related compounds include:
7-ethyl-5-methyl-3,4,7,8-tetrahydropyrimido[2,1-b]benzazepin-2-one
6-isopropyl-9,9-dimethyl-2,3,9,9a-tetrahydropyrimido[1,2-a]quinoline-1(4H)-one
These compounds share some structural elements but differ significantly in terms of their reactivity, biological activity, and applications.
There you have it—a comprehensive breakdown of this fascinating compound, complete with synthesis methods, chemical reactions, applications, mechanisms, and comparisons. Anything else pique your interest?
特性
IUPAC Name |
8-ethyl-10,10,10a-trimethyl-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-5-11-6-7-13-12(10-11)15(2,3)16(4)17-14(19)8-9-18(13)16/h6-7,10H,5,8-9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVDRANOTAHGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N3CCC(=O)NC3(C2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
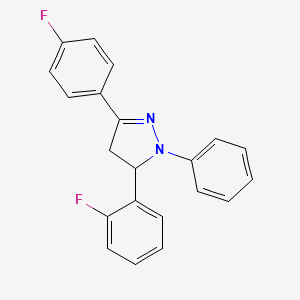
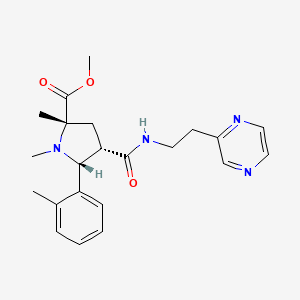
![3-allyl-5-{[5-(4-bromo-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4907147.png)
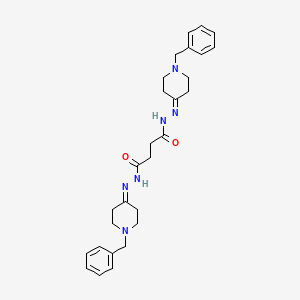
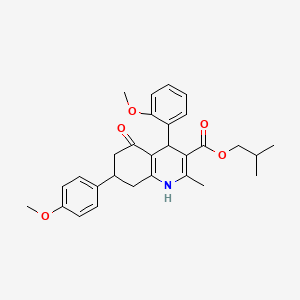
![N-phenyl-N'-{4-[(phenylthio)methyl]phenyl}urea](/img/structure/B4907173.png)
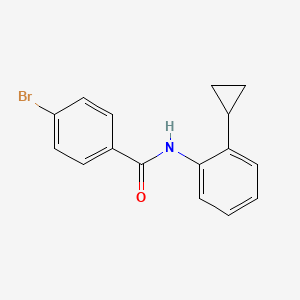
![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4907188.png)

![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B4907219.png)
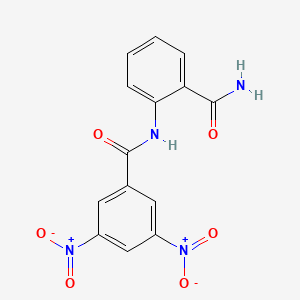
![6-(2-hydroxynaphthalen-1-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B4907240.png)
![2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid](/img/structure/B4907241.png)
![2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B4907249.png)
